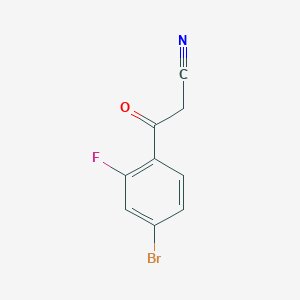

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

Descripción general

Descripción

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a bromo and fluoro substituent on a phenyl ring, along with a nitrile and ketone functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine and fluorine substituents participate in nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions.

Bromine Substitution

- Reagents/Conditions: Palladium catalysts (e.g., PdCl₂(PPh₃)₂), arylboronic acids, or amines under Suzuki or Buchwald-Hartwig conditions .

- Example Reaction:

Yields aryl-substituted derivatives for pharmaceutical intermediates .

Fluorine Substitution

- Limited reactivity due to strong C–F bond but feasible under harsh conditions (e.g., SNAr with strong bases like NaH in DMF) .

Condensation Reactions

The ketone and nitrile groups facilitate cyclization with nucleophiles like hydrazines.

Pyridazine Formation

- Reagents/Conditions: Hydrazine hydrate in ethanol at 80°C .

Product: 6-(4-bromo-2-fluorophenyl)pyridazine-3-carbonitrile.

Yield: ~70% .

Mechanism: Knoevenagel-like condensation followed by cyclodehydration.

Cross-Coupling Reactions

The bromo group enables palladium-catalyzed couplings for constructing complex architectures.

Suzuki-Miyaura Coupling

- Reagents/Conditions: Arylboronic acids, Pd₂(dba)₃/XantPhos, K₂CO₃, toluene .

Example:

Application: Synthesis of biphenyl derivatives for kinase inhibitors .

Alkylation/Acylation at the Ketone

The α-hydrogens of the ketone are acidic and form enolates for alkylation.

Enolate Alkylation

- Reagents/Conditions: LiHMDS (base), CH₃I (alkylating agent) in toluene .

Product: 3-(4-Bromo-2-fluorophenyl)-3-alkylpropanenitrile.

Yield: 65–72% .

Nitrile Group Transformations

The nitrile undergoes hydrolysis, reduction, or cycloaddition.

Hydrolysis to Carboxylic Acid

- Reagents/Conditions: H₂SO₄ (concentrated), H₂O, heat .

Product: 3-(4-Bromo-2-fluorophenyl)-3-oxopropanoic acid.

Application: Intermediate for amide/ester derivatives .

Electrophilic Halogenation

The electron-rich aromatic ring undergoes halogenation at specific positions.

Bromination

- Reagents/Conditions: NBS (N-bromosuccinimide) in DMF/CHCl₃ .

Product: Dibrominated derivatives for further functionalization .

Quinoline Derivatives

- Reagents/Conditions: Reaction with 6-ethoxy-5-fluoropyridin-3-amine under Pd catalysis .

Product: Anticancer and antimicrobial agents .

Mechanistic Insights

- Cross-Coupling: Oxidative addition of Pd(0) to the C–Br bond, followed by transmetalation and reductive elimination .

- Pyridazine Formation: Hydrazine attacks the ketone, forming a hydrazone intermediate that cyclizes via elimination .

- Enolate Chemistry: Deprotonation by LiHMDS generates a resonance-stabilized enolate, which reacts with electrophiles .

Aplicaciones Científicas De Investigación

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromo and fluoro substituents can influence its binding affinity and specificity for molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-2-fluorophenyl methyl sulfone

- 4-Bromo-2-fluorophenol

- 4-Bromo-3-(4-fluorophenyl)-1H-pyrazol-5-amine

Uniqueness

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromo and fluoro substituents on the phenyl ring, along with the nitrile and ketone groups, makes it a versatile compound for various synthetic and research purposes.

Actividad Biológica

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a phenyl ring substituted with bromine and fluorine atoms, along with a nitrile group, which contributes to its reactivity and biological interactions. Its molecular formula is CHBrFNO, with a molecular weight of approximately 242.04 g/mol.

The compound can be synthesized through multi-step processes, often utilizing continuous flow reactors to enhance yield and purity. Its structure suggests potential interactions with biological targets, influencing enzyme activity or receptor binding due to the presence of halogen substituents and functional groups.

Biological Activity

1. Aldose Reductase Inhibition

One of the most significant biological activities associated with this compound is its potent inhibition of aldose reductase. This enzyme plays a crucial role in the polyol pathway, which is implicated in diabetic complications. The inhibition of aldose reductase can help mitigate the effects of diabetes by preventing the accumulation of sorbitol and fructose, thus reducing osmotic and oxidative stress in tissues.

2. Anticancer Potential

Research indicates that compounds similar in structure to this compound may exhibit anticancer properties. For instance, studies on related compounds have shown significant inhibition against various cancer cell lines, including HeLa and MCF7 cells. These compounds often induce apoptosis and cell cycle arrest, suggesting that this compound could also possess similar anticancer mechanisms .

3. Structure-Activity Relationship (SAR)

The introduction of fluorine and bromine atoms in the phenyl ring enhances the biological activity of related compounds. The presence of these halogens can influence the electronic properties of the molecule, thereby affecting its interaction with biological targets .

Case Studies

| Study | Compound Tested | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|---|

| Study A | This compound | HeLa | Not specified | Apoptosis induction |

| Study B | Related pyrazolo compounds | MCF7 | 21.81 ± 2.96 | CDK2 inhibition |

| Study C | Aldose reductase inhibitors | Human fibroblasts | 0.068 ± 0.004 | Enzyme inhibition |

The mechanism by which this compound exerts its effects likely involves modulation of key signaling pathways through enzyme inhibition or receptor interaction. Compounds with similar structures have been documented to bind to specific targets, influencing cellular processes such as proliferation and apoptosis.

Safety and Toxicity

While promising in terms of biological activity, safety data indicates that compounds containing bromine may pose risks such as skin irritation, while nitrile groups can be toxic upon inhalation or ingestion . Therefore, handling precautions are necessary when working with this compound.

Propiedades

IUPAC Name |

3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQGDFCINOSMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640005 | |

| Record name | 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267880-92-2 | |

| Record name | 4-Bromo-2-fluoro-β-oxobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=267880-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.